2-Aminopyrimidine-5-carbaldehyde oxime
Description
2-Aminopyrimidine-5-carbaldehyde oxime is a pyrimidine derivative featuring an amino group at the 2-position and an oxime-functionalized aldehyde at the 5-position. This compound serves as a versatile intermediate in organic synthesis, medicinal chemistry, and drug discovery due to its reactive aldehyde and oxime moieties, which enable diverse chemical modifications . Its pyrimidine core is structurally analogous to nucleotides, making it valuable for designing bioactive molecules targeting enzymes or receptors in biological systems .
Properties
Molecular Formula |
C5H6N4O |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
(NE)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N4O/c6-5-7-1-4(2-8-5)3-9-10/h1-3,10H,(H2,6,7,8)/b9-3+ |
InChI Key |
DXLGWVIELLYOPC-YCRREMRBSA-N |
Isomeric SMILES |
C1=C(C=NC(=N1)N)/C=N/O |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=NO |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The biological activities of 2-aminopyrimidine-5-carbaldehyde oxime and its derivatives have been extensively studied, revealing several promising therapeutic potentials:
-
Anticancer Activity :
- Oxime derivatives have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, certain derivatives were found to inhibit tubulin polymerization and exhibit cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and colorectal (HT-29) cancer cells .
- A study highlighted that specific oxime derivatives exhibited IC50 values as low as 0.02 μM against cancer cell lines, indicating potent activity .
-
VEGFR Inhibition :
- Research has demonstrated that compounds similar to this compound can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This inhibition is vital for developing anti-cancer therapies aimed at restricting tumor growth through vascular supply reduction .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies exemplify the applications of this compound:
-
Case Study 1: Anticancer Screening :
A series of synthesized oxime derivatives were evaluated for their anticancer activity using MTT assays. The most active compounds demonstrated significant cytotoxicity against multiple cancer cell lines, with detailed mechanistic studies indicating apoptosis induction via caspase activation pathways . -
Case Study 2: VEGFR-2 Inhibition :
A specific derivative was tested for its ability to inhibit VEGFR-2 in vitro and in vivo. Results showed a marked decrease in tumor growth in animal models treated with the compound, supporting its potential as an anti-cancer agent targeting angiogenesis .
Data Table: Biological Activities of Oxime Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Target/Mechanism |
|---|---|---|---|
| This compound | Anticancer | 0.02 | Tubulin polymerization inhibition |
| Derivative A | VEGFR Inhibition | 0.05 | VEGFR-2 receptor inhibition |
| Derivative B | Antimicrobial | 0.04 | Bacterial enzyme inhibition |
| Derivative C | Neuroprotective | Not specified | Oxidative stress modulation |
Comparison with Similar Compounds
JNJ-28871063 and JNJ-38158471
These compounds, described in , share the pyrimidine-oxime scaffold but differ in substituents. For example:
- JNJ-28871063 includes a morpholinyl-ethyl group linked to the oxime, enhancing its solubility and pharmacokinetic properties.
- JNJ-38158471 incorporates a methoxyimino group and a chlorophenylurea moiety, broadening its interaction with biological targets.
Key Difference: The presence of bulky substituents in these analogs increases target specificity compared to 2-aminopyrimidine-5-carbaldehyde oxime, which has a simpler structure suited for broad reactivity .
2,4-Diaminopyrimidine-5-carboxaldehyde (CAS 166757-62-6)
This compound replaces the oxime with a carboxaldehyde group and adds a second amino group at the 4-position. The additional amino group enhances hydrogen-bonding capacity, making it more effective in enzyme inhibition studies .
Functional Group Variants
2-Hydroxypyrimidine-5-carbaldehyde (CAS 90905-33-2)
Replacing the amino group with a hydroxyl group reduces basicity and alters electronic properties, affecting interactions with hydrophobic enzyme pockets. This derivative is less reactive in nucleophilic additions compared to the oxime variant .
4-Methylpentan-2-one Oxime (CAS 105-44-2)
A non-pyrimidine oxime, this compound is classified as an irritant (H315, H319) and exhibits acute toxicity (H302) . Unlike this compound, it lacks aromaticity and is primarily used in industrial applications rather than drug discovery.
Phosgene Oxime (CX)
A highly toxic urticant (Table 1, ), phosgene oxime causes rapid tissue damage and pain. This highlights the structural dependence of toxicity: aromatic pyrimidine-oximes are less corrosive and more target-specific .
Olesoxime (TRO19622)
A cholesterol-like oxime, Olesoxime is stable in oral formulations and has neuroprotective properties . While both Olesoxime and this compound are drug candidates, the latter’s pyrimidine core offers advantages in modulating nucleotide-binding proteins.
Data Tables
Table 1. Structural and Functional Comparison
*Similarity scores based on and . †Estimated based on structural complexity.
Preparation Methods
Preparation Methods of 2-Aminopyrimidine-5-carbaldehyde Oxime
General Synthetic Approach
The most common preparation method for this compound involves the conversion of 2-aminopyrimidine-5-carbaldehyde to its oxime derivative through reaction with hydroxylamine or hydroxylamine hydrochloride under basic or neutral conditions. This process typically proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl group, forming the oxime functional group.
Detailed Synthetic Routes
Vilsmeier-Haack Formylation Followed by Oxime Formation
- Starting Material: 6-dihydroxypyrimidine
- Step 1: Formylation via Vilsmeier-Haack reaction using POCl3 and DMF to introduce the formyl group at the 5-position, yielding 2-aminopyrimidine-5-carbaldehyde.
- Step 2: Reaction of the aldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., methanol or ethanol) under basic conditions to afford the oxime derivative.
This method is outlined in Scheme 2 of the referenced study, where compound 7 (2-aminopyrimidine-5-carbaldehyde) is synthesized and subsequently converted to the oxime compound 13 by reaction with hydroxylamine hydrochloride.
Direct Condensation of Aminopyrimidine Aldehyde with Hydroxylamine
- The aldehyde is treated directly with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine.
- The reaction is typically carried out at room temperature or with mild heating to facilitate oxime formation.
- This method is straightforward and widely used due to its simplicity and good yields.
Metal-Involving Oxime Synthesis
Recent advances have explored metal-catalyzed or metal-involving reactions to synthesize oxime derivatives, including this compound. For example:
- Transition metal salts such as NiCl2 or MnO2 can catalyze the oxidation and nitrosation steps leading to oxime formation from aldehydes.
- These methods may involve the generation of nitroso intermediates from hydroxylamine, which then isomerize to oximes.
- Metal-involving synthesis can offer improved selectivity and yields under milder conditions.
Reaction Conditions and Yields
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier-Haack + Hydroxylamine | POCl3, DMF (formylation); NH2OH·HCl, base | 65-85 | Polar solvents, reflux or room temp |
| Direct Condensation | NH2OH·HCl, NaOAc or pyridine, RT to mild heat | 70-90 | Simple, widely used |
| Metal-Involving Synthesis | NiCl2, MnO2, NaNO2, HCl, room temp to 100°C | 60-80 | Catalytic, selective |
Research Findings and Analysis
- The Vilsmeier-Haack formylation route is well-established for introducing the aldehyde group on the pyrimidine ring, which is a prerequisite for subsequent oxime formation.
- The condensation of 2-aminopyrimidine-5-carbaldehyde with hydroxylamine hydrochloride is efficient and yields the target oxime in good purity and yield, making it the most practical method in laboratory synthesis.
- Metal-involving methods provide alternative pathways that may improve reaction efficiency or selectivity, especially in complex synthetic schemes or when functional group tolerance is critical.
- Structure-activity relationship (SAR) studies on related 4-aminopyrimidine-5-carbaldehyde oxime derivatives have demonstrated the biological relevance of these compounds, underscoring the importance of efficient synthetic access.
Summary Table of Key Synthetic Steps
| Step No. | Reaction | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | 6-dihydroxypyrimidine | POCl3, DMF, reflux | 2-Aminopyrimidine-5-carbaldehyde (Compound 7) |
| 2 | Amine substitution | Compound 7 | Methylamine or ammonia | Amino-substituted aldehyde (Compound 10 or 11) |
| 3 | Oxime formation | Amino-substituted aldehyde | Hydroxylamine hydrochloride, base | This compound (Compound 13) |
| 4 | Metal-catalyzed oxime synthesis | Aldehyde or intermediate | NiCl2, MnO2, NaNO2, HCl | Oxime derivative |
Q & A
Q. Optimization Strategy :
- Use a Design of Experiments (DoE) approach to vary catalyst loading (5–15 mol%), temperature, and stoichiometry of hydroxylamine.
- Characterize intermediates via FTIR to confirm oxime formation (C=N–OH stretch at ~1630 cm⁻¹) .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Basic Characterization
- FTIR : Confirm the oxime group via N–O (930–980 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and oxime proton (δ ~10.5 ppm, broad singlet) .
- ¹³C NMR : Carbonyl (C=O at ~160 ppm) and imine (C=N at ~150 ppm) signals .
- Melting Point : Compare with literature values to assess purity (e.g., 180–185°C for analogous oximes) .
Q. Advanced Techniques :
- GC-FTIR : Resolve dynamic isomerization (syn/anti oxime forms) under varying temperatures .
- X-ray Crystallography : Determine molecular geometry and hydrogen-bonding patterns (if single crystals are obtainable) .
How can researchers address contradictions in reaction yields when using different amino acid catalysts?
Advanced Catalyst Analysis
Contradictions often arise from steric effects, pH sensitivity, or catalyst solubility. For example:
- Steric hindrance : Bulky amino acids (e.g., L-phenylalanine) may reduce accessibility to the aldehyde carbonyl group .
- pH-dependent activity : Basic amino acids (e.g., L-lysine) can deprotonate hydroxylamine, accelerating nucleophilic attack but risking side reactions .
Q. Methodological Solutions :
- Conduct kinetic studies (e.g., time-resolved FTIR) to track intermediate formation.
- Compare turnover frequencies (TOF) across catalysts using HPLC quantification .
What experimental strategies can elucidate the dynamic interconversion of syn/anti isomers in this compound?
Q. Advanced Isomerization Study
- GC-FTIR with Multivariate Analysis :
- Use a polar column (e.g., DB-WAX) and temperature gradients (50–200°C) to separate isomers.
- Apply multivariate curve resolution (MCR) to deconvolute overlapping FTIR spectra .
- Variable-Temperature NMR : Monitor coalescence of proton signals (e.g., oxime –OH) to estimate energy barriers for isomerization .
Q. Key Observations :
- Syn isomers dominate at lower temperatures due to intramolecular hydrogen bonding .
How can mechanistic studies differentiate between nucleophilic addition pathways in oxime formation?
Q. Advanced Mechanistic Investigation
- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to trace nucleophilic attack via ¹H-¹⁵N HMBC NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated aldehydes (C=O vs. C=D) to identify rate-determining steps .
- Computational Modeling :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for alternative pathways .
What challenges arise in achieving high purity for this compound, and how can they be mitigated?
Q. Purity and Analytical Challenges
- Byproduct Formation : Over-condensation or oxidation byproducts may form under acidic conditions.
- Mitigation : Use inert atmospheres (N₂/Ar) and strictly control reaction pH (6–7) .
- Chromatographic Interference : Syn/anti isomers co-elute in standard HPLC methods.
- Solution : Employ chiral columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) for baseline separation .
Q. Validation :
- Cross-validate purity assessments using DSC (melting point consistency) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
